Cell-Line Dependent Antiproliferative Potency: Dipiperidino vs. Dimorpholino vs. Mixed Morpholino/Piperidino Substituent Effects
In a direct head-to-head comparison of 1,3,5-triazine hydrazone derivatives, compounds bearing two piperidine rings (series 7a-f) exhibited IC50 values of 8.8–19.5 µM against HCT-116 colon carcinoma cells, whereas their dimorpholino counterparts (series 8a-e) were more potent against MCF-7 breast cancer cells. Mixed one-piperidine/one-morpholine compounds (series 9a-f) showed intermediate IC50 values of 10.4–22.2 µM [1]. This demonstrates that the piperidine-to-morpholine ratio directly dictates cell-line specific potency. Although direct IC50 data for the target compound (bearing two piperidines and one morpholine) are not available in this dataset, the established SAR predicts that its activity profile will be distinct from both the symmetrical dipiperidino and dimorpholino analogs, shifting toward the dipiperidino-favored HCT-116 sensitivity while potentially retaining some MCF-7 activity via the single morpholine substituent. In a separate study, dipiperidino derivatives showed higher activity than morpholino-piperidino derivatives (compound 5k vs. 5j) in HepG2 hepatocellular carcinoma cells, further confirming this substituent-dependent potency gradient [2].
| Evidence Dimension | Antiproliferative IC50 range (µM) across human cancer cell lines |
|---|---|
| Target Compound Data | Not directly reported; predicted to fall between dipiperidino (7a-f) and mixed (9a-f) series based on substituent ratio |
| Comparator Or Baseline | Dipiperidino series 7a-f: HCT-116 IC50 8.8–19.5 µM; Dimorpholino series 8a-e: MCF-7 more potent; Mixed series 9a-f: IC50 10.4–22.2 µM |
| Quantified Difference | Cell-line selectivity reversed between dipiperidino (HCT-116 favored) and dimorpholino (MCF-7 favored); ~2-3 fold potency shifts observed between series |
| Conditions | MTT assay; MCF-7 breast cancer and HCT-116 colon carcinoma cell lines |
Why This Matters
When procuring this compound for antiproliferative screening, its mixed substituent architecture may offer a unique selectivity window not achievable with symmetrical analogs, potentially reducing the need to purchase multiple compounds to cover the same SAR space.
- [1] Al Rasheed HHA et al. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 2020, 25(12), 2865. View Source
- [2] El-Faham A, Farooq M, Almarhoon Z, et al. Di- and tri-substituted s-triazine derivatives: Synthesis, characterization, anticancer activity in human breast-cancer cell lines, and developmental toxicity in zebrafish embryos. Bioorganic Chemistry, 2020, 94, 103397. View Source
